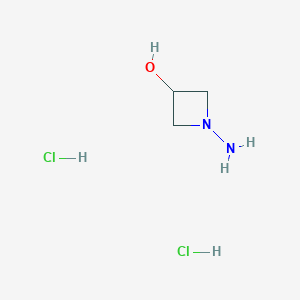![molecular formula C15H15ClN2O B3034706 7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride CAS No. 209984-32-7](/img/structure/B3034706.png)
7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride
説明
Improved Synthesis of (S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one
The compound (S)-7-amino-5H,7H-dibenzo[b,d]azepin-6-one is a significant building block for the synthesis of γ-secretase inhibitors, which are potential therapeutic agents for Alzheimer's disease. An improved method for synthesizing this compound has been developed, which includes a selective crystallization of epimeric menthylcarbamates to resolve the desired enantiomer. This step is followed by a simultaneous cleavage of the carbamate and the lactam protecting groups. The process also involves determining the optimal conditions for the epimerization of the undesired epimer, which is a critical aspect of obtaining the target compound with high purity .
Crystallization-Induced Dynamic Resolution (CIDR)
A novel approach to synthesizing (S)-7-amino-5H,7H-dibenzo[b,d]azepin-6-one involves crystallization-induced dynamic resolution (CIDR). This method utilizes Boc-d-phenylalanine as a chiral resolving agent and 3,5-dichlorosalicylaldehyde as a racemization catalyst. The CIDR process not only resolves the enantiomers but also ensures that any racemization that occurs during the crystallization is corrected, leading to an enantiomerically pure product. The overall yield of this process is reported to be 81%, with an enantiomeric excess of 98.5%, which is indicative of a highly efficient and selective synthesis .
Molecular Structure Analysis
The molecular structure of (S)-7-amino-5H,7H-dibenzo[b,d]azepin-6-one is characterized by the dibenzoazepine core, which is a bicyclic system consisting of two benzene rings fused to a seven-membered azepine ring. The presence of the amino group at the 7-position is crucial for its activity as a γ-secretase inhibitor. The stereochemistry of the compound is also important, as the (S)-enantiomer is the one with the desired biological activity. The synthesis methods described in the papers ensure that the stereochemistry is controlled and the desired enantiomer is obtained .
Chemical Reactions Analysis
The synthesis of (S)-7-amino-5H,7H-dibenzo[b,d]azepin-6-one involves several chemical reactions, including selective crystallization, epimerization, and simultaneous cleavage of protecting groups. The selective crystallization is a key step that ensures the separation of enantiomers, while the epimerization conditions are optimized to convert any undesired epimer into the desired one. The cleavage of protecting groups is carefully timed to occur simultaneously, which is a strategic step to prevent any potential degradation of the compound .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of (S)-7-amino-5H,7H-dibenzo[b,d]azepin-6-one are not detailed in the provided papers, we can infer that the compound's solubility, melting point, and stability would be influenced by its molecular structure. The presence of the amino group could affect its solubility in organic solvents and water, and the crystalline form obtained during synthesis would have a specific melting point. The stability of the compound would be an important consideration, especially during the resolution and deprotection steps, to ensure that the final product retains its structural integrity and enantiomeric purity .
科学的研究の応用
Synthesis and Chemical Properties
Synthesis as a Key Intermediate : This compound has been synthesized as a key intermediate in the production of the γ-secretase inhibitor LY411575. The synthesis involved processes like acylation, Friedel-Crafts cycloalkylation, and nitrosylation, indicating its significance in complex organic synthesis (Cui Yan, 2010).
Chirality and Stability : The enantiopure form of this compound exhibits high resistance to racemization, demonstrating its stable chiral properties. This stability is thought to arise from the inherent axial chirality within the molecule's structure (K. P. Cole et al., 2009).
Atropisomeric Properties : Examination of N-acyl/N-sulfonyl derivatives of this compound has revealed interesting stereochemical properties, including the existence of the compound as a pair of enantiomers due to concerted movement of its axes (T. Namba et al., 2021).
Applications in Medicinal Chemistry
Building Block for γ-Secretase Inhibitors : The compound serves as an important building block in the synthesis of γ-secretase inhibitors, which are relevant in treating Alzheimer's disease and other neurodegenerative conditions (Fabienne Hoffmann-Emery et al., 2009).
Potential in Treating Vascular Cognitive Impairment : Derivatives of dibenzo[b,d]azepine, closely related to the compound , have shown protective effects against vascular cognitive impairment, suggesting potential therapeutic applications (N. Kaur et al., 2019).
Enantioselective Synthesis : The enantioselective synthesis of this compound, involving crystallization-induced dynamic resolution, highlights its potential in producing enantiomerically pure compounds for medicinal applications (S. Karmakar et al., 2016).
Atropisomeric Stability and Methylation : Its atropisomeric properties, as demonstrated through chiral HPLC separation and methylation studies, underline its significance in developing stereochemically stable pharmaceuticals (H. Tabata et al., 2008).
特性
IUPAC Name |
7-amino-5-methyl-7H-benzo[d][1]benzazepin-6-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O.ClH/c1-17-13-9-5-4-7-11(13)10-6-2-3-8-12(10)14(16)15(17)18;/h2-9,14H,16H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCMIOWXPYFQRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=CC=CC=C3C(C1=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(2,4-Dichlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3034623.png)
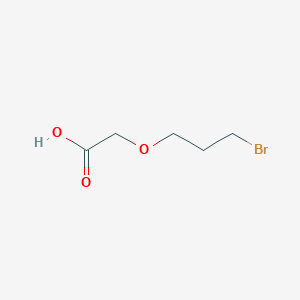

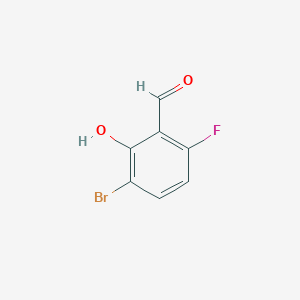
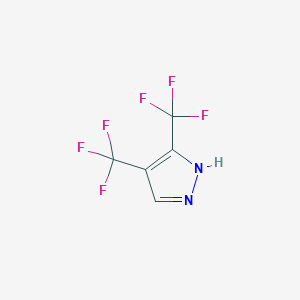
![7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole hydrochloride](/img/structure/B3034631.png)
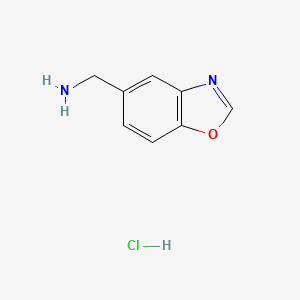

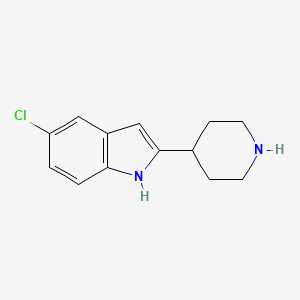
![{3-Azabicyclo[3.1.1]heptan-6-yl}methanol hydrochloride](/img/structure/B3034640.png)
![2-Azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B3034641.png)
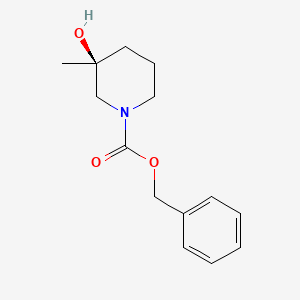
![Bis(8,8-difluoro-2-azaspiro[4.5]decane); oxalic acid](/img/structure/B3034644.png)
